molecular formula C20H19ClN2O3 B12717429 N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan CAS No. 92515-12-3

N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan

Cat. No.: B12717429
CAS No.: 92515-12-3
M. Wt: 370.8 g/mol
InChI Key: OJXGNNZPQIOHLJ-SFHVURJKSA-N
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Description

N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan is a synthetic compound that combines the structural features of 4-chlorophenyl and L-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan typically involves the reaction of 4-chlorophenyl derivatives with L-tryptophan under specific conditions. One common method includes the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the 4-chlorophenyl group and the L-tryptophan molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
  • 2-(3-(4-Chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide

Uniqueness

N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan is unique due to its specific combination of the 4-chlorophenyl group and L-tryptophan, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

92515-12-3

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

(2S)-2-[[3-(4-chlorophenyl)-3-oxopropyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C20H19ClN2O3/c21-15-7-5-13(6-8-15)19(24)9-10-22-18(20(25)26)11-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,18,22-23H,9-11H2,(H,25,26)/t18-/m0/s1

InChI Key

OJXGNNZPQIOHLJ-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCCC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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